3-Cyclopropoxy-5-isopropoxypicolinic acid
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Overview
Description
3-Cyclopropoxy-5-isopropoxypicolinic acid is an organic compound with the molecular formula C12H15NO4. It features a pyridine ring substituted with cyclopropoxy and isopropoxy groups at the 3 and 5 positions, respectively, and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxypicolinic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The cyclopropoxy and isopropoxy groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 3-hydroxy-5-isopropoxypyridine with cyclopropyl bromide in the presence of a base can yield the desired product.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropoxypicolinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy or isopropoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxypicolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-isopropoxypicolinic acid: This compound has a similar structure but with the positions of the cyclopropoxy and isopropoxy groups reversed.
3-Isopropoxypicolinic acid: This compound lacks the cyclopropoxy group and has only the isopropoxy group at the 3 position.
Uniqueness
3-Cyclopropoxy-5-isopropoxypicolinic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both cyclopropoxy and isopropoxy groups, along with the carboxylic acid group, provides a distinct set of properties that can be exploited in various scientific and industrial applications .
Properties
Molecular Formula |
C12H15NO4 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-9-5-10(17-8-3-4-8)11(12(14)15)13-6-9/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
LBBKMYFHGHGLRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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